4-(4-acetyl-1-piperazinyl)quinazoline
CAS No.:
VCID: VC10533524
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
Quinazoline is a bicyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. It serves as a versatile scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds. Quinazoline derivatives have been extensively studied for their therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities . 4-(4-Acetyl-1-piperazinyl)quinazoline is a specific derivative of quinazoline that integrates a piperazine moiety with an acetyl group at the 4-position. This compound's unique structure suggests potential applications in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Synthetic PathwaysThe synthesis of 4-(4-acetyl-1-piperazinyl)quinazoline typically involves:
Biological ActivitiesAnticancer PotentialQuinazoline derivatives, including those with piperazine substitutions, have demonstrated potent anticancer activity by targeting receptor tyrosine kinases such as EGFR and HER2 . Molecular docking studies reveal strong binding affinities due to hydrogen bonding interactions between the acetyl group and kinase active sites. Antimicrobial ActivityThe compound's piperazine moiety enhances its efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial DNA replication enzymes like gyrase . Quantum Studies and Molecular DockingQuantum chemical studies on similar quinazoline derivatives suggest that the electron-donating nature of the piperazine ring improves stability in biological environments. Molecular docking simulations confirm favorable interactions with protein targets such as kinases and viral enzymes, supporting their therapeutic potential . |
---|---|
Product Name | 4-(4-acetyl-1-piperazinyl)quinazoline |
Molecular Formula | C14H16N4O |
Molecular Weight | 256.30 g/mol |
IUPAC Name | 1-(4-quinazolin-4-ylpiperazin-1-yl)ethanone |
Standard InChI | InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3 |
Standard InChIKey | IFRJYGYBDLCAKJ-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Canonical SMILES | CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Solubility | >38.4 [ug/mL] |
PubChem Compound | 594152 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume